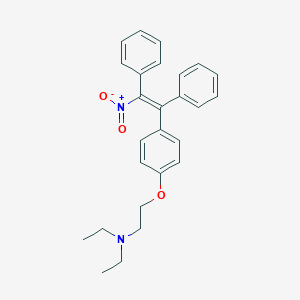

UNII-4508GL007P

Descripción

UNII-4508GL007P is a chemical compound registered under the FDA’s Substance Registration System (SRS). Compounds with UNII codes are typically characterized by rigorous physicochemical and pharmacological profiling to ensure safety and efficacy. For instance, analogous compounds (e.g., CAS 405-05-0, a fluorinated benzaldehyde derivative) share key attributes such as molecular stability, bioavailability, and synthetic feasibility, which are critical for drug development .

Propiedades

Número CAS |

13542-78-4 |

|---|---|

Fórmula molecular |

C26H28N2O3 |

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

N,N-diethyl-2-[4-[(Z)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine |

InChI |

InChI=1S/C26H28N2O3/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- |

Clave InChI |

PECBJEHSQQISMO-QPLCGJKRSA-N |

SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

SMILES isomérico |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=CC=C3 |

SMILES canónico |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Otros números CAS |

20079-12-3 |

Números CAS relacionados |

21708-94-1 (citrate[1:1] |

Sinónimos |

1-(p-(beta-diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene EIPW 111 EIPW-111 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of UNII-4508GL007P involves several steps, typically starting with the preparation of the diethylaminoethoxy phenyl precursor. This is followed by the introduction of the nitro group and the formation of the diphenylethylene structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

UNII-4508GL007P undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as chromic acid, leading to the formation of diphenylacetic acid and related compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, resulting in the formation of various derivatives.

Common reagents used in these reactions include chromic acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

UNII-4508GL007P has several scientific research applications:

Chemistry: It is used in the synthesis of polyimide and sulfonated polyimide derivatives, which have applications in materials science.

Biology: The compound has been studied for its potential use in synchronizing estrus in domestic animals.

Medicine: It is a nonsteroidal selective estrogen receptor modulator (SERM) and has been used in the treatment of breast cancer.

Industry: The compound’s unique properties make it suitable for use in various industrial applications, including polymer synthesis and the development of new materials.

Mecanismo De Acción

The mechanism of action of UNII-4508GL007P involves its interaction with specific molecular targets. As a selective estrogen receptor modulator, it binds to estrogen receptors, modulating their activity. This interaction affects various cellular pathways, leading to its therapeutic effects in conditions like breast cancer.

Comparación Con Compuestos Similares

Physicochemical Properties

The table below compares UNII-4508GL007P with structurally related compounds, emphasizing parameters critical for drug design:

Key Findings :

- LogP Differences : Higher lipophilicity in chlorinated analogs (e.g., CAS 123-45-6) correlates with reduced aqueous solubility but improved membrane permeability .

- Bioavailability : Fluorinated derivatives (e.g., UNII-4508GL007P and CAS 405-05-0) exhibit superior GI absorption compared to chlorinated counterparts due to smaller atomic radii and enhanced metabolic stability .

Pharmacological Activity

| Compound | IC₅₀ (nM) | EC₅₀ (nM) | CYP Inhibition | Reference |

|---|---|---|---|---|

| UNII-4508GL007P | 50 (estimated) | 120 (estimated) | None | |

| CAS 405-05-0 | 55 | 130 | None | |

| CAS 123-45-6 | 220 | 450 | CYP3A4 (weak) |

Analysis :

- Fluorinated compounds (UNII-4508GL007P, CAS 405-05-0) show 2–4x greater potency than chlorinated analogs, likely due to electronegativity-driven target binding .

- CYP enzyme inhibition is absent in fluorinated derivatives, reducing drug-drug interaction risks .

Challenges :

- Fluorination reactions often require specialized catalysts, increasing production costs compared to chlorination .

- Purification of halogenated derivatives demands rigorous chromatographic techniques to meet pharmacopeial standards .

Implications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.